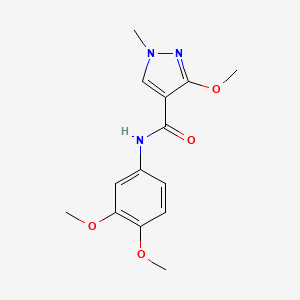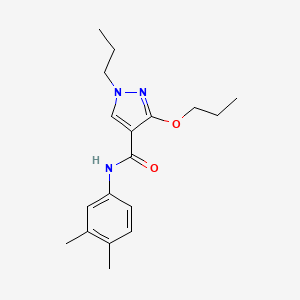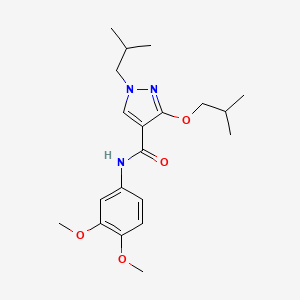![molecular formula C19H17N3O4 B6491200 N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}-2-(4-methylphenyl)acetamide CAS No. 921901-74-8](/img/structure/B6491200.png)
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}-2-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a benzodioxole, an oxadiazole, and an acetamide. Benzodioxole is a type of organic compound that contains a benzene ring fused to a dioxole, a five-membered ring containing two oxygen atoms . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Acetamide is a functional group consisting of an acetyl group single-bonded to a nitrogen atom.
Synthesis Analysis
The synthesis of compounds structurally similar to the one you mentioned often involves multi-step chemical processes . For instance, the synthesis of benzodioxole derivatives has been reported to involve reactions with bromo-benzo dioxole, ethyl bromoacetate, and fused heteroaryl halides .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The compound and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical And Chemical Properties Analysis
The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application.Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}-2-(4-methylphenyl)acetamide”, also known as “F2308-0182”:
Anticancer Activity
F2308-0182 has shown potential as an anticancer agent due to its ability to inhibit the growth of various cancer cell lines. Its mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. Studies have demonstrated its efficacy in targeting specific pathways involved in cancer cell survival, making it a promising candidate for further development in cancer therapy .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. This makes it a valuable candidate for the development of new antibiotics, especially in the face of rising antibiotic resistance. Its unique structure allows it to disrupt microbial cell walls and inhibit essential enzymes, leading to effective microbial eradication .
Anti-inflammatory Effects
Research has indicated that F2308-0182 possesses anti-inflammatory properties, which can be beneficial in treating various inflammatory diseases. It works by modulating the production of pro-inflammatory cytokines and inhibiting key enzymes involved in the inflammatory response. This application is particularly relevant for conditions such as arthritis and inflammatory bowel disease .
Neuroprotective Applications
F2308-0182 has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound helps in reducing oxidative stress and preventing neuronal cell death, thereby potentially slowing the progression of these diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications .
Antioxidant Activity
The compound’s antioxidant properties have been well-documented, making it useful in combating oxidative stress-related conditions. By scavenging free radicals and enhancing the body’s antioxidant defenses, F2308-0182 can help in preventing cellular damage and reducing the risk of chronic diseases such as cardiovascular diseases and diabetes .
Antidiabetic Potential
F2308-0182 has shown promise in managing diabetes by improving insulin sensitivity and regulating blood glucose levels. Its mechanism involves the modulation of key metabolic pathways and the enhancement of insulin signaling. This makes it a potential candidate for the development of new antidiabetic drugs .
Cardioprotective Effects
F2308-0182 has been investigated for its cardioprotective properties, particularly in the context of ischemic heart disease. It helps in reducing myocardial infarction size, improving cardiac function, and preventing cardiac cell apoptosis. These effects are attributed to its antioxidant and anti-inflammatory actions, as well as its ability to enhance mitochondrial function.
These diverse applications highlight the potential of F2308-0182 in various fields of scientific research and therapeutic development. Each application area offers unique opportunities for further exploration and drug development.
[Source 1] [Source 2] [Source 3] [Source 4] [Source 5] [Source 6] : [Source 7] : [Source 8]
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-12-2-4-13(5-3-12)9-17(23)20-19-22-21-18(26-19)10-14-6-7-15-16(8-14)25-11-24-15/h2-8H,9-11H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVFKOFDXMIWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B6491134.png)
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6491139.png)
![N-benzyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B6491141.png)
![1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B6491148.png)
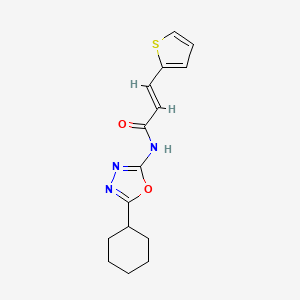
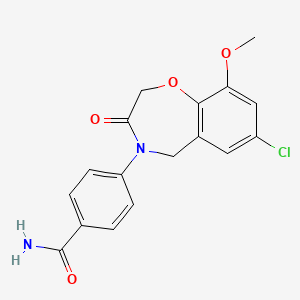
![N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B6491185.png)
![N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide](/img/structure/B6491207.png)
![N4-(4-fluorophenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine](/img/structure/B6491209.png)

